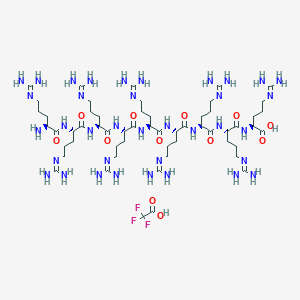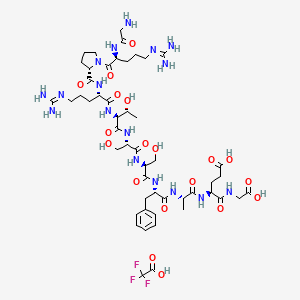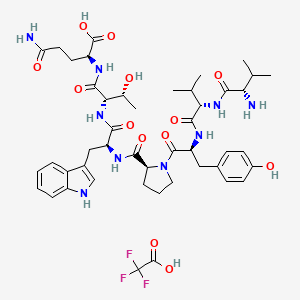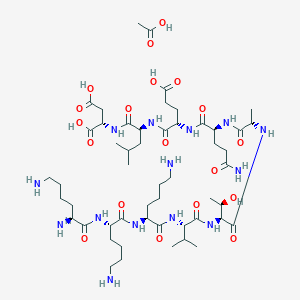![molecular formula C26H29NO5 B10825781 4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)
4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-[[2-(4-tricyclo[331
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps starting from basic organic compounds. The common method might include the reaction of a benzoic acid derivative with a phenol under controlled conditions to introduce the phenoxy group. This is followed by acylation to introduce the acetyl group, and finally, a methyl esterification step.
Industrial Production Methods: Industrial production would require careful consideration of reaction scalability, cost of reagents, and environmental impact. Techniques such as continuous flow chemistry could be employed to increase yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group and phenoxy group can participate in nucleophilic substitution reactions.
Oxidation: KMnO4, H2O2 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: Depending on the specific reaction conditions and reagents, the major products would include substituted benzoic acids, alcohols, and phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of new materials with desired physical and chemical properties.
Biology and Medicine: Biologically, this compound might act as a lead compound in drug discovery programs. Its structural features allow it to interact with biological macromolecules, making it a candidate for the development of drugs targeting specific proteins or pathways.
Industry: In industry, particularly in pharmaceuticals, it can be used to create drug formulations with improved bioavailability and stability.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interaction with biological targets. Typically, it would involve binding to specific proteins or enzymes, altering their activity. Molecular docking studies and biochemical assays would be needed to elucidate the exact pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-Hydroxybenzoic Acid: Known for its antimicrobial properties, used in cosmetics.
3,4-Dihydroxybenzoic Acid: Known for antioxidant properties.
Phenoxyacetic Acid: Used in herbicides.
Uniqueness: What sets 4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester apart is its combination of a tricyclodecane group, phenoxy group, and benzoic acid framework, making it highly versatile for various chemical modifications and biological interactions.
This compound holds promise in multiple fields, from innovative drug development to industrial applications, all owing to its unique structure and reactivity.
Eigenschaften
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)


![2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)


![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)
